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Compound of Interest

Compound Name: Sophoraflavanone H

Cat. No.: B12308972 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Sophoraflavanone H, a complex polyphenol with a distinctive hybrid structure, and its analogs

have emerged as promising candidates in the quest for novel antimicrobial and antitumor

agents.[1] This guide provides an objective comparison of the biological activities of

Sophoraflavanone H analogs, supported by available experimental data, to elucidate their

structure-activity relationships (SAR). The focus is on how structural modifications, particularly

to the flavanone core and its substituents, influence their therapeutic potential.

Comparative Biological Activity of
Sophoraflavanone Analogs
The biological activity of flavanones isolated from Sophora species, which serve as natural

analogs of Sophoraflavanone H, has been evaluated against various cancer cell lines and

bacterial strains. The following table summarizes the available quantitative data, primarily

focusing on cytotoxic and antimicrobial activities. These compounds share the core flavanone

structure but differ in their substitution patterns, particularly the nature and position of prenyl-

derived groups like lavandulyl.
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Compound
Name

Structure
Biological
Activity

IC50 / MIC
(µM)

Target Reference

Sophoraflava

none G

(2S)-2-(2,4-

dihydroxyphe

nyl)-5,7-

dihydroxy-8-

(lavandulyl)-2

,3-dihydro-

4H-chromen-

4-one

Fatty Acid

Synthase

Inhibition

6.7 ± 0.2 FAS [2]

Cytotoxicity 11.3 HL-60 [3]

Cytotoxicity 13.3 HepG2 [3]

Antimicrobial 0.5 - 8 µg/mL MRSA [4]

(2S)-2'-

Methoxykurar

inone

(2S)-2-(2,4-

dihydroxy-3-

methoxyphen

yl)-5,7-

dihydroxy-8-

(lavandulyl)-2

,3-dihydro-

4H-chromen-

4-one

Cytotoxicity 13.7 HL-60 [3][5]

Cytotoxicity 21.1 HepG2 [3]

(-)-

Kurarinone

(2R)-2-(2,4-

dihydroxyphe

nyl)-5,7-

dihydroxy-8-

(lavandulyl)-2

,3-dihydro-

4H-chromen-

4-one

Cytotoxicity 18.5 HL-60 [3][5]

Cytotoxicity 36.2 HepG2 [3]
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Leachianone

A

(2S)-2-(2,4-

dihydroxyphe

nyl)-5,7-

dihydroxy-6-

(lavandulyl)-2

,3-dihydro-

4H-chromen-

4-one

Cytotoxicity - HL-60 [5]

(2S)-7-

Methoxyl-

4",5"-

dihydroxynor

kurarinone

(2S)-2-(2,4-

dihydroxyphe

nyl)-5-

hydroxy-7-

methoxy-8-

(4,5-

dihydroxynor

kurarinonyl)-2

,3-dihydro-

4H-chromen-

4-one

Cytotoxicity - HeLa [6]

(2S)-6"-

Hydroxynorku

rarinone-7-O-

beta-D-

galactoside

(2S)-2-(2,4-

dihydroxyphe

nyl)-5-

hydroxy-8-(6-

hydroxynorku

rarinonyl)-7-

O-beta-D-

galactoside-

2,3-dihydro-

4H-chromen-

4-one

Cytotoxicity

More active

than the

above

HeLa [6]

Note: The presented data is for naturally occurring lavandulyl flavanones from Sophora

flavescens, which are close structural analogs of Sophoraflavanone H. Direct SAR studies on

a synthetic library of Sophoraflavanone H analogs are limited in the current literature.
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Structure-Activity Relationship Insights
The analysis of the biological activities of these Sophoraflavanone analogs reveals several key

SAR trends:

The Lavandulyl/Prenyl Moiety is Crucial for Activity: The presence of a lavandulyl or other

prenyl-derived side chain is consistently associated with potent biological activity.[3] This

lipophilic group is thought to enhance the interaction of the molecule with cellular

membranes, thereby increasing its bioavailability and efficacy.[2]

Hydroxylation Pattern on the B-Ring Influences Potency: The degree of hydroxylation on the

B-ring appears to be proportional to the inhibitory activity against certain targets like fatty

acid synthase (FAS).[2]

Substitution on the A-Ring Modulates Activity: Modifications on the A-ring, such as

methoxylation or glycosylation, can significantly alter the cytotoxic profile of these

flavanones. For instance, the addition of a galactose moiety at the 7-position in (2S)-6"-

Hydroxynorkurarinone-7-O-beta-D-galactoside resulted in higher cytotoxicity against HeLa

cells compared to its aglycone counterpart.[6]

Stereochemistry Can Impact Efficacy: The stereochemistry of the flavanone core can

influence biological activity, as suggested by the differing cytotoxicities of (-)-Kurarinone (2R)

and Sophoraflavanone G (2S).[3][5]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of

Sophoraflavanone analogs.

1. Cytotoxicity Assay (MTT Assay)

Cell Culture: Human cancer cell lines (e.g., HL-60, HepG2, HeLa) are cultured in appropriate

media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified

incubator at 37°C with 5% CO2.

Assay Procedure:
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Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere

overnight.

The cells are then treated with various concentrations of the test compounds

(Sophoraflavanone analogs) and incubated for a specified period (e.g., 48 hours).

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution is added to each well and incubated for an additional 4 hours.

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth,

is determined from the dose-response curve.

2. Antimicrobial Activity Assay (Broth Microdilution Method)

Bacterial Strains: Clinically relevant bacterial strains, such as Methicillin-resistant

Staphylococcus aureus (MRSA), are used.

Assay Procedure:

The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton

broth) in 96-well microtiter plates.

A standardized inoculum of the bacterial suspension is added to each well.

The plates are incubated at 37°C for 24 hours.

Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest

concentration of the compound that completely inhibits the visible growth of the

microorganism.

3. Fatty Acid Synthase (FAS) Inhibition Assay
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Enzyme Source: Purified fatty acid synthase enzyme.

Assay Procedure:

The assay is typically performed by measuring the incorporation of [3H]acetyl-CoA into

palmitate.

The reaction mixture contains the FAS enzyme, acetyl-CoA, malonyl-CoA, NADPH, and

the test compound at various concentrations.

The reaction is initiated by the addition of the enzyme and incubated at 37°C.

The reaction is stopped, and the fatty acids are extracted.

The radioactivity of the extracted fatty acids is measured using a scintillation counter.

Data Analysis: The inhibitory activity is expressed as the percentage of inhibition of FAS

activity compared to a control without the inhibitor. The IC50 value is calculated from the

dose-response curve.[2]

Visualizing the SAR Workflow
The following diagram illustrates the general workflow for a structure-activity relationship study

of Sophoraflavanone H analogs.
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Caption: Workflow for SAR studies of Sophoraflavanone H analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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